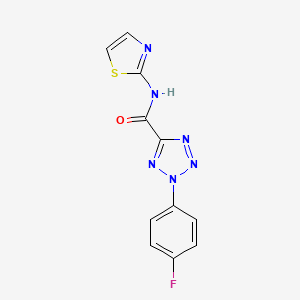

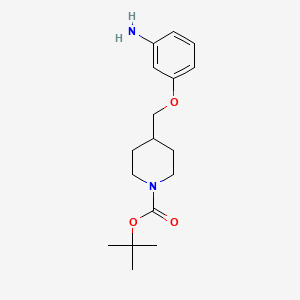

2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a chemical entity that appears to be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as tetrazole and fluorophenyl groups, which are known for their biological activities, including antiallergic, antiarrhythmic, serotonin antagonist, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with different precursors. For instance, the synthesis of antiallergic tetrazole derivatives is described, where a Hansch/Free-Wilson model is used to guide the synthesis towards potent derivatives . Similarly, the synthesis of substituted thiophene derivatives from 2-amino-tetrahydrobenzo[b]thiophene carboxamide is reported, which includes reactions with various organic reagents . Although the exact synthesis of 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is not detailed, these methods provide insight into the possible synthetic routes that could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using various spectroscopic techniques. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative with a fluorophenyl group was elucidated, which could suggest that similar techniques would be applicable for determining the structure of the compound . These structural analyses are crucial for understanding the relationship between the structure of such compounds and their biological activities.

Chemical Reactions Analysis

The chemical reactions involving tetrazole and fluorophenyl groups typically include cyclization, condensation, and saponification steps . These reactions are essential for constructing the heterocyclic core of the compounds and introducing various substituents that can modulate the biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural features, such as the presence of tetrazole rings and fluorine atoms. These properties, including solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. The antiallergic activity of a related tetrazole derivative was quantified in the rat passive cutaneous anaphylaxis test, indicating the significance of these properties in a biological context .

Wissenschaftliche Forschungsanwendungen

Coordination Networks and NLO Properties

The hydrothermal synthesis method involving tetrazolate-yl acylamide tectons, including derivatives related to 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, has led to the creation of crystalline coordination networks. These networks exhibit significant second harmonic generation (SHG) efficiencies, highlighting their potential in nonlinear optical (NLO) applications. The effects of various substituents on the structural topologies and NLO properties of these networks have been thoroughly studied, providing insights into their potential scientific applications (Liao et al., 2013).

Antimicrobial and Docking Studies

Research into tetrazol-thiophene-carboxamides, which share a structural motif with 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, has unveiled their synthesis and subsequent evaluation for antimicrobial properties. Additionally, docking studies have been conducted to understand their mode of action, providing a foundation for future drug development and research into their potential as antimicrobial agents (Talupur et al., 2021).

Carbon−Sulfur Bond Formation in Drug Synthesis

The development of a new variant of the Migita reaction for carbon−sulfur bond formation, utilized in the synthesis of compounds related to 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, has been explored. This method has significant implications for the synthesis of potential pharmaceuticals, demonstrating the versatility and utility of such compounds in drug development processes (Norris & Leeman, 2008).

Anticancer Activity and Kinase Inhibition

Novel derivatives containing the N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamide motif, related to 2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, have been synthesized and evaluated for anticancer activity. These compounds have shown significant potential in inhibiting kinase activity and preventing the proliferation of cancer cells, highlighting their importance in the development of new anticancer therapies (Gaikwad et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHNRTXCYOYJLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)

![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)